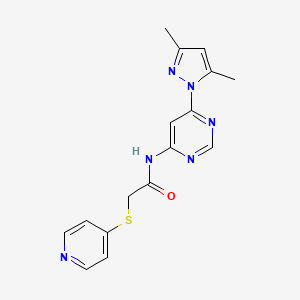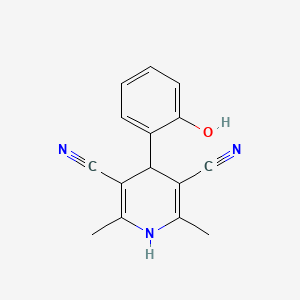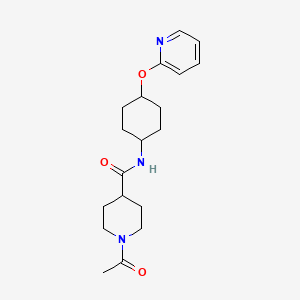![molecular formula C15H16ClNO2 B2357846 2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol CAS No. 196875-56-6](/img/structure/B2357846.png)
2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound has been synthesized and characterized in various studies. For example, Gupta et al. (2002) explored the synthesis of phenothiazines, which are structurally related to the compound , using a method involving Smiles rearrangement. This method involves the migration of an aromatic ring from one heteroatom to another and has implications for the synthesis of compounds like "2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol" (Gupta, Gupta, Gupta, & Kumar, 2002).
Biological Activities
- Oloyede-Akinsulere et al. (2018) synthesized and tested the antibacterial and antioxidant activities of substituted tridentate salicylaldimines, which include structural analogs of the compound . Their findings showed that methoxy-substituted compounds exhibited the highest antibacterial and antioxidant activities (Oloyede-Akinsulere, Babajide, & Salihu, 2018).
Crystallographic and Structural Analysis
- Trilleras et al. (2009) conducted a study on isostructural compounds related to "this compound". Their work provides insights into the molecular structure and crystallography of similar compounds, which could be relevant for understanding the physical properties of the compound (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Application in Synthesis of Other Compounds
- Various studies have focused on the use of similar compounds in the synthesis of other chemical entities. For instance, Manoj & Prasad (2010) described the synthesis of naphthyridin-5-ones using intermediates related to "this compound" (Manoj & Prasad, 2010).
Propiedades
IUPAC Name |
2-[(5-chloro-2-methylanilino)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-10-6-7-12(16)8-13(10)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPLPVDOVIZPTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCC2=C(C(=CC=C2)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 5,6-dihydro-1H-pyrazolo[3,4-b]pyridine-7(4H)-carboxylate](/img/structure/B2357763.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2357769.png)
![6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B2357771.png)

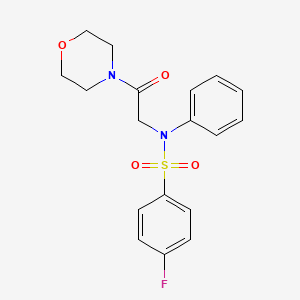
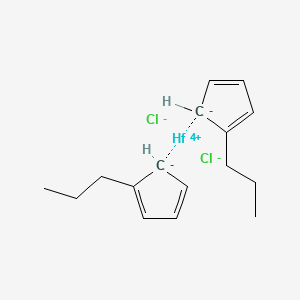
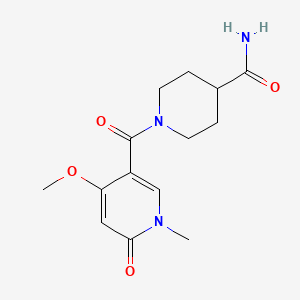
![4-butyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2357777.png)
![2-[(4-Prop-2-ynoxyphenyl)methylidene]indene-1,3-dione](/img/structure/B2357778.png)
